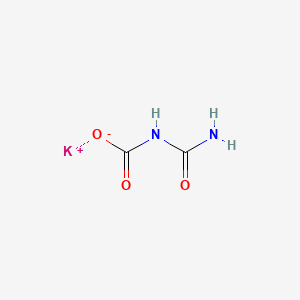
Potassium carbamoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium carbamoylcarbamate, also known as potassium allophanate, is a chemical compound with the molecular formula C₂H₃KN₂O₃. It is a salt derived from carbamic acid and is known for its stability and unique properties. This compound is used in various scientific and industrial applications due to its reactivity and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium carbamoylcarbamate can be synthesized through the reaction of urea with potassium hydroxide. The reaction typically involves heating urea in the presence of potassium hydroxide, leading to the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of urea with potassium hydroxide under specific temperature and pressure conditions. The process ensures high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Potassium carbamoylcarbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield various reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and ammonia, while reduction can produce different amines.
Scientific Research Applications
Potassium carbamoylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizing agent in various chemical reactions.
Biology: It is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of potassium carbamoylcarbamate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that form stable complexes with other molecules. Its ability to donate and accept electrons makes it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Ammonium carbamate: Similar in structure but contains ammonium instead of potassium.
Sodium carbamoylcarbamate: Similar but contains sodium instead of potassium.
Ethyl carbamate: An ester of carbamic acid, differing in its organic functional groups.
Uniqueness: Potassium carbamoylcarbamate is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its potassium ion provides distinct properties compared to other carbamates, influencing its solubility and reactivity in various chemical environments.
Properties
CAS No. |
26479-35-6 |
|---|---|
Molecular Formula |
C2H3KN2O3 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
potassium;N-carbamoylcarbamate |
InChI |
InChI=1S/C2H4N2O3.K/c3-1(5)4-2(6)7;/h(H,6,7)(H3,3,4,5);/q;+1/p-1 |
InChI Key |
CLFBVDCVUBZWEH-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(N)NC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















